Urea, 1-ethyl-1-phenyl-
Description
Fundamental Significance of the Urea (B33335) Moiety in Organic Chemistry
The urea moiety, characterized by a carbonyl group flanked by two nitrogen atoms, is a cornerstone functional group in organic chemistry. Its importance stems from its unique electronic and structural properties. The carbonyl oxygen acts as an excellent hydrogen bond acceptor, while the N-H groups are effective hydrogen bond donors. mdpi.com This dual capability allows urea-containing molecules to form strong and directional intermolecular and intramolecular hydrogen bonds, which are crucial for molecular recognition and assembly processes. nih.gov
This hydrogen bonding capacity is fundamental to the role of ureas in medicinal chemistry, enabling them to interact with various biological targets like proteins and enzymes. mdpi.comnih.gov Furthermore, the resonance delocalization of the nitrogen lone pairs into the carbonyl group imparts a planar geometry and partial double-bond character to the C-N bonds, influencing the molecule's conformational rigidity and electronic distribution. nih.gov The presence of the urea functional group can also enhance the aqueous solubility of a molecule, a desirable property in drug design. mdpi.comnih.gov
Overview of N-Substituted Urea Derivatives
N-substituted ureas are derivatives of the parent urea molecule (CO(NH₂)₂) where one or more hydrogen atoms on the nitrogen atoms are replaced by organic substituents such as alkyl or aryl groups. wikipedia.orgwikipedia.org This substitution gives rise to a vast and diverse family of compounds with a wide array of chemical properties and applications. They can be classified based on the number and position of the substituents, leading to mono-, di-, tri-, and tetra-substituted ureas. nih.gov
The synthesis of these derivatives can be achieved through various methods. A common approach involves the reaction of an isocyanate with an amine. nih.govwikipedia.org Other methods include the use of phosgene (B1210022) or safer phosgene equivalents like N,N'-carbonyldiimidazole (CDI), and rearrangements such as the Hofmann, Curtius, or Lossen reactions which generate isocyanate intermediates. nih.govorganic-chemistry.orgorganic-chemistry.org In academic research, N-substituted ureas are not only studied for their potential biological activities but are also employed as versatile intermediates in organic synthesis and as ligands in catalysis. nih.govresearchgate.net
Research Focus on Urea, 1-Ethyl-1-Phenyl- as a Representative Chemical Entity
Within the broad class of N-substituted ureas, specific compounds are often selected as representative models for research. "Urea, 1-ethyl-1-phenyl-" (also known as N-ethyl-N-phenylurea) serves as such an entity. Its structure, featuring both an aliphatic (ethyl) and an aromatic (phenyl) substituent on the same nitrogen atom, provides a platform to study the electronic and steric effects of different groups on the urea functionality.
This particular trisubstituted urea is a solid compound at room temperature. Research on such compounds often involves their synthesis, characterization, and exploration of their chemical reactivity and potential applications. For instance, N-substituted ureas are investigated as building blocks in the synthesis of more complex molecules. While many ureas are explored for biological activity, the research focus on a specific compound like 1-ethyl-1-phenyl-urea in an academic context is often centered on its fundamental chemical properties and utility as a synthetic intermediate.
Below are some of the key identifiers and properties of this compound:
| Property | Value |
| CAS Number | 613-90-1 |
| Molecular Formula | C₉H₁₂N₂O |
| Molecular Weight | 164.20 g/mol |
| IUPAC Name | 1-ethyl-1-phenylurea |
Spectroscopic and physicochemical data are crucial for the unambiguous identification and characterization of such compounds. For example, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry provide detailed information about the molecular structure.
Detailed Research Findings
The synthesis of unsymmetrical ureas, including trisubstituted ones like 1-ethyl-1-phenyl-urea, often requires controlled reaction conditions. A general and traditional method involves the reaction of a corresponding secondary amine (N-ethylaniline) with an isocyanate. Alternatively, phosgene or its equivalents can be used to first form a carbamoyl (B1232498) chloride from the secondary amine, which then reacts with another amine (in this case, ammonia) to yield the final urea product. nih.gov
Modern synthetic strategies aim to avoid hazardous reagents like phosgene. For example, catalytic carbonylation reactions of amines and azides offer alternative routes. organic-chemistry.org The Hofmann rearrangement of primary amides in the presence of an ammonia (B1221849) source is another method to produce N-substituted ureas. organic-chemistry.org
The reactivity of 1-ethyl-1-phenyl-urea is influenced by its substituents. The phenyl group, being an aromatic system, can undergo electrophilic substitution reactions, while the N-H proton can be deprotonated under basic conditions, allowing for further functionalization. The urea moiety itself can act as a ligand for metal ions.
Research on structurally related N-substituted ureas has shown their utility in various domains. For example, N-phenylurea has been demonstrated to be an effective, low-cost ligand for palladium-catalyzed cross-coupling reactions like the Heck and Suzuki reactions. researchgate.net Other derivatives have been investigated for their potential in medicinal chemistry, acting as inhibitors for specific enzymes. These findings on related compounds provide a framework for exploring the potential applications of 1-ethyl-1-phenyl-urea in catalysis and materials science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-1-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-2-11(9(10)12)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRGHKIDHIAMAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20212426 | |
| Record name | Urea, 1-ethyl-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20212426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63098-95-3 | |
| Record name | Urea, 1-ethyl-1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063098953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, 1-ethyl-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20212426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Crystallographic Characterization of Urea, 1 Ethyl 1 Phenyl and Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, conformation, and dynamics of molecules in solution.
Structural Elucidation through 1H and 13C NMR Chemical Shifts and Coupling Patterns
The 1H and 13C NMR spectra of 1-ethyl-1-phenylurea provide characteristic signals that allow for the unambiguous identification of its structure. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
In the 1H NMR spectrum, the protons of the ethyl group exhibit a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, arising from spin-spin coupling. The aromatic protons of the phenyl group typically appear as a complex multiplet in the downfield region of the spectrum. The NH2 protons of the urea (B33335) moiety often present as a broad singlet, and its chemical shift can be sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
The 13C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon (C=O) of the urea group is typically observed at a downfield chemical shift. The carbons of the phenyl ring give rise to several signals in the aromatic region, while the carbons of the ethyl group appear in the upfield region.
| 1H NMR Data | |
| Assignment | Chemical Shift (ppm) |
| -CH3 (ethyl) | ~1.16 |
| -CH2- (ethyl) | ~3.78 |
| Aromatic-H | ~7.17-7.50 |
| -NH- | ~6.07 |
Note: The chemical shifts can vary slightly depending on the solvent and concentration.
| 13C NMR Data | |
| Assignment | Chemical Shift (ppm) |
| -CH3 (ethyl) | ~14.0 |
| -CH2- (ethyl) | ~44.5 |
| Aromatic-C | ~119.5, 123.0, 128.4, 129.0, 141.4 |
| C=O (urea) | ~154.2 |
Note: The chemical shifts can vary slightly depending on the solvent and concentration.
For comparison, the related compound 3-(4-chlorophenyl)-1-ethyl-1-phenylurea shows similar patterns, with the aromatic signals shifted due to the presence of the chlorine substituent. rsc.org
Conformational Analysis and Dynamic NMR Studies
The conformation of N-substituted ureas is a subject of considerable interest, as it influences their biological activity and material properties. nih.gov Rotation around the C-N bonds in ureas can be restricted due to the partial double bond character of these bonds, leading to the existence of different conformers. nih.govacs.org
Dynamic NMR (DNMR) spectroscopy is a technique used to study the rates of intramolecular processes that are on the NMR timescale, such as conformational exchange. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for these processes. ijsr.in For substituted ureas, DNMR studies can provide quantitative information on the rotational barriers around the C-N bonds. acs.orgnih.gov
Studies on related alkyl- and phenyl-substituted ureas have shown that the rotation about the C(sp²)–N bond is hindered, with energy barriers in the range of 8-10 kcal/mol. acs.org The specific conformation and rotational barriers for 1-ethyl-1-phenylurea would be influenced by the steric and electronic effects of the ethyl and phenyl substituents. Computational studies, in conjunction with experimental NMR data, can provide a detailed picture of the conformational landscape of these molecules. nih.govacs.orgnih.gov
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying functional groups and studying intermolecular interactions, particularly hydrogen bonding.
Vibrational Assignment of Urea Functional Groups
The IR spectrum of 1-ethyl-1-phenylurea is characterized by several key absorption bands corresponding to the vibrations of its functional groups. The most prominent of these is the C=O (carbonyl) stretching vibration, which typically appears as a strong band in the region of 1630-1680 cm-1. rsc.orgtanta.edu.eg The exact position of this band is sensitive to the electronic environment and hydrogen bonding.
The N-H stretching vibrations of the primary amine group (-NH2) usually appear as two bands in the region of 3300-3500 cm-1, corresponding to the symmetric and asymmetric stretching modes. tanta.edu.egutdallas.edu The N-H bending (scissoring) vibration is typically observed around 1600-1650 cm-1. The C-N stretching vibrations of the urea moiety are found in the 1400-1480 cm-1 region.
| IR Vibrational Frequencies | |
| Vibrational Mode | Frequency (cm-1) |
| N-H Stretch | ~3421 |
| C-H Stretch (Aromatic) | ~3030-3100 |
| C-H Stretch (Aliphatic) | ~2930-2974 |
| C=O Stretch (Amide I) | ~1667 |
| N-H Bend / C=C Stretch (Aromatic) | ~1592 |
| C-N Stretch (Amide II) | ~1494 |
Note: The frequencies can vary based on the physical state (solid or solution) and intermolecular interactions. rsc.org
Detection and Characterization of Hydrogen Bonding Interactions
Hydrogen bonding plays a crucial role in determining the solid-state structure and properties of ureas. researchgate.netrsc.org In the solid state, the N-H groups of the urea moiety can act as hydrogen bond donors, while the carbonyl oxygen acts as a hydrogen bond acceptor, leading to the formation of extended networks.
IR spectroscopy is a sensitive probe for hydrogen bonding. The formation of hydrogen bonds typically causes a red shift (shift to lower frequency) and broadening of the N-H and C=O stretching bands. rsc.orgresearchgate.net By comparing the IR spectra in the solid state and in a non-polar solvent, the extent of hydrogen bonding can be assessed. Far-infrared spectroscopy can also provide information on the collective vibrational modes associated with intermolecular hydrogen bonds. rsc.org
In the case of 1-ethyl-1-phenylurea, the presence of the N-H protons allows for the formation of intermolecular hydrogen bonds. The analysis of the N-H and C=O stretching regions in the IR spectrum can provide insights into the nature and strength of these interactions.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern.
For 1-ethyl-1-phenylurea, the molecular ion peak [M]+ would be observed at an m/z corresponding to its molecular weight (C9H12N2O, 164.21 g/mol ). uni.lu In addition to the molecular ion, a prominent [M+H]+ peak is often observed in techniques like electrospray ionization (ESI). rsc.org
The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for ureas involve cleavage of the C-N bonds. For 1-ethyl-1-phenylurea, characteristic fragment ions would include those corresponding to the loss of the ethyl group, the phenyl group, or the amino group. The analysis of these fragment ions helps to confirm the connectivity of the molecule. savemyexams.com
For instance, a related compound, 3-(4-chlorophenyl)-1-ethyl-1-phenylurea, shows a [M+H]+ peak at m/z 241 under ESI conditions. rsc.org The fragmentation pattern would reveal losses corresponding to the constituent parts of the molecule, aiding in its identification.
Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of compounds. In the analysis of 1-ethyl-1-phenylurea and its analogs, the molecular ion peak (M+) provides the initial confirmation of the compound's identity. Subsequent fragmentation of the molecular ion in the mass spectrometer yields a characteristic pattern of fragment ions, which helps in elucidating the compound's structure.
The fragmentation of phenylurea derivatives is influenced by the substituents on the urea moiety. nih.gov For 1-ethyl-1-phenylurea, the fragmentation process is expected to involve cleavages at the C-N bonds and within the ethyl and phenyl groups. Common fragmentation pathways for similar compounds include the loss of the ethyl group, cleavage of the urea backbone, and the formation of characteristic phenyl-containing ions. nih.gov
A study on the cyclization of substituted N-(ortho-cyclopropylphenyl)-N'-aryl ureas under electron ionization and chemical ionization conditions revealed complex fragmentation pathways, highlighting the influence of substituent groups on the fragmentation process. nih.govcore.ac.ukacs.org While not directly focused on 1-ethyl-1-phenylurea, this research underscores the importance of considering the specific chemical environment when interpreting mass spectra. nih.govcore.ac.ukacs.org
Table 1: Predicted Fragmentation Pattern for Urea, 1-ethyl-1-phenyl-
| Fragment Ion | m/z (mass-to-charge ratio) | Proposed Structure |
| [M]+ | 164 | Intact molecule |
| [M-C2H5]+ | 135 | Phenylurea |
| [C6H5NH2]+ | 93 | Aniline (B41778) |
| [C6H5]+ | 77 | Phenyl cation |
| [C2H5NCO]+ | 71 | Ethyl isocyanate ion |
This table presents predicted data based on the general fragmentation behavior of phenylurea derivatives and has not been experimentally verified for this specific compound in the cited literature.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This method provides detailed information about molecular conformation, bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of a compound. wikipedia.org
Table 2: Key Dihedral Angles in Phenylurea Analogs
| Compound | Dihedral Angle | Value (°) | Reference |
| N-Benzoyl-N'-phenylurea | N1—C1—N2—C2 | 3.0 (2) | nih.gov |
| 1,3-Diphenylurea (B7728601) | Phenyl ring C to quinazoline (B50416) moiety | 79.3 (1) | researchgate.net |
| 1-(2-chlorophenyl)-3-cycloheptylurea | Phenyl ring to urea moiety | 64.65 (6) | researchgate.net |
This table presents data for related compounds to illustrate the range of observed dihedral angles.
The crystal structure of N,N'-diethyl-N,N'-diphenylurea, an analog of 1-ethyl-1-phenylurea, reveals a pseudo C2 symmetry with both phenyl groups in a trans position relative to the oxygen atom. researchgate.net
Hydrogen bonds are crucial in directing the assembly of phenylurea derivatives in the solid state. researchgate.netnih.govcymitquimica.com The urea moiety contains both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (C=O group), enabling the formation of extensive hydrogen-bonded networks. nih.govcymitquimica.com In the crystal structure of N-benzoyl-N'-phenylurea, molecules are connected by intermolecular N—H⋯O=C hydrogen bonds, forming centrosymmetric dimers. nih.gov These hydrogen-bonding motifs are common in the crystal structures of urea derivatives and are a primary determinant of their supramolecular architecture. documentsdelivered.com
Table 3: Hydrogen Bond Parameters in Phenylurea Analogs
| Compound | Donor-H···Acceptor | Distance (Å) | Angle (°) |
| N-Benzoyl-N'-phenylurea | N—H···O═C | - | - |
| 1,3-Diphenylurea | N—H···O | - | - |
| 2-amino-4-methoxy-6-methylpyrimidine (B1269087) | N—H···N | 2.26, 2.34 | 175, 172 |
Specific distance and angle values for N-benzoyl-N'-phenylurea and 1,3-diphenylurea were not provided in the search results. The data for 2-amino-4-methoxy-6-methylpyrimidine is included to illustrate typical hydrogen bond parameters.
While N-benzoyl-N'-phenylurea does not exhibit significant π-π stacking interactions, with the closest ring centroid distance being about 5.60 Å, other aromatic urea derivatives can form such interactions. nih.gov The presence and nature of these interactions can be investigated through detailed analysis of crystallographic data, including the distance and orientation between adjacent aromatic rings. researchgate.netmdpi.com
Computational and Theoretical Investigations of Urea, 1 Ethyl 1 Phenyl Molecular Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory has become a primary tool for investigating the properties of phenylurea derivatives due to its balance of computational cost and accuracy. DFT calculations are instrumental in understanding the geometric, electronic, and vibrational characteristics of 1-ethyl-1-phenylurea.
The initial step in the computational analysis of 1-ethyl-1-phenylurea involves geometry optimization to locate the most stable three-dimensional arrangement of its atoms. This process identifies conformational isomers (conformers) and their relative energies. The flexibility of the 1-ethyl-1-phenylurea molecule arises from the potential for rotation around several key single bonds: the C(sp²)-N(phenyl) bond, the C(sp²)-N(ethyl) bond, and the N-C(ethyl) bond.
Computational studies on analogous molecules, such as ethylurea (B42620) and phenylurea, provide a framework for understanding the conformational landscape of 1-ethyl-1-phenylurea. acs.org For alkyl-substituted ureas, potential energy surfaces reveal distinct isomers, often categorized as cis or trans with respect to the arrangement around the C(sp²)-N bond, which can further adopt syn or anti geometries based on the orientation of the substituent. acs.orgresearchgate.net The analysis of phenylurea shows that the lowest energy conformation is a trans isomer with a syn geometry. acs.orgresearchgate.net
The rotation around the N-C(ethyl) bond in the ethyl group also introduces multiple conformers. The energy barriers for these rotations are critical for determining the molecule's flexibility and the population of different conformers at a given temperature. For ethylurea, the barrier to rotation around the N-C(ethyl) bond has been calculated to be approximately 6.2 kcal/mol at the MP2/aug-cc-pVDZ level of theory. acs.org This suggests a significant energy requirement for interconversion between certain conformers.
Table 1: Calculated Rotational Energy Barriers for Bonds in Phenylurea Analogues.
| Compound | Rotational Bond | Method | Calculated Barrier (kcal/mol) | Reference |
| Ethylurea | N-C(ethyl) | MP2/aug-cc-pVDZ | 6.2 | acs.org |
| Phenylurea | C(sp²)-N(phenyl) | MP2/aug-cc-pVDZ | 2.4 | acs.org |
| Phenylurea | C(sp²)-N(H) | B3LYP/DZVP2 | 8.6-9.4 | acs.org |
This table presents data for closely related molecules to infer the conformational behavior of 1-ethyl-1-phenylurea.
The electronic properties of 1-ethyl-1-phenylurea are primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net
A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In phenylurea derivatives, the HOMO is typically localized on the phenyl ring and the adjacent nitrogen atom, reflecting the electron-donating nature of this moiety. The LUMO is often distributed across the urea (B33335) carbonyl group (C=O), which acts as an electron-accepting site. shd-pub.org.rs
DFT calculations are widely used to determine the energies of these orbitals. For the parent molecule, phenylurea, the HOMO-LUMO energy gap has been calculated, and the resulting value helps classify the compound in terms of chemical hardness and softness. researchgate.net Molecules with large energy gaps are considered "hard," while those with small gaps are "soft." researchgate.net
Table 2: Representative Frontier Orbital Energies and HOMO-LUMO Gaps for Phenylurea Analogues.
| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |
| Phenylurea | B3LYP/6-31G* | -8.393 | -4.542 | 3.851 | researchgate.net |
| Diuron | DFT/B3LYP | -6.45 | -0.98 | 5.47 | core.ac.uk |
| Ethylbenzene | B3LYP/6-311++G(d,p) | -6.7493 | -0.4465 | 6.3028 | researchgate.net |
This table provides calculated electronic properties for analogous molecules to estimate the characteristics of 1-ethyl-1-phenylurea.
Theoretical vibrational analysis using DFT is a powerful method for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, researchers can assign specific spectral bands to the corresponding molecular motions, such as stretching, bending, and torsional modes. researchgate.net
For 1-ethyl-1-phenylurea, key vibrational modes include the N-H stretching of the secondary amine, the C=O stretching of the urea group, C-N stretching vibrations, and various modes associated with the phenyl and ethyl groups. researchgate.net DFT calculations, often using the B3LYP functional with a basis set like 6-31G*, can predict these frequencies. researchgate.net A known systematic overestimation of frequencies by such methods is typically corrected using empirical scaling factors to achieve better agreement with experimental data. researchgate.net
The calculated spectrum provides a molecular "fingerprint" that aids in the identification and structural elucidation of the compound. For instance, in phenylurea, the C=O stretching vibration is a strong absorption typically observed around 1655-1670 cm⁻¹. researchgate.net The N-H stretching vibrations appear in the region of 3400-3600 cm⁻¹. researchgate.net
Table 3: Selected Calculated and Experimental Vibrational Frequencies for Phenylurea.
| Vibrational Mode | Calculated (Scaled, B3LYP/6-31G*) (cm⁻¹) | Experimental (IR) (cm⁻¹) | Assignment | Reference |
| N-H Stretch | 3475 | 3439 | ν(NH) | researchgate.net |
| C-H Stretch (Aromatic) | 3072 | 3072 | ν(CH) | researchgate.net |
| C=O Stretch | 1667 | 1655 | ν(CO) | researchgate.net |
| N-H Bend | 1526 | 1530 | δ(NH) | researchgate.net |
| C-N Stretch | 995 | - | ν(CN) | researchgate.net |
This table shows vibrational data for the parent phenylurea molecule, which serves as a reference for the expected spectral features of 1-ethyl-1-phenylurea.
Quantum Chemical (QM) Methodologies
Beyond DFT, a range of quantum chemical methods are employed to investigate more complex phenomena such as chemical reactions and equilibrium processes involving 1-ethyl-1-phenylurea.
Quantum chemical methods are essential for mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. This involves identifying reactants, products, intermediates, and, crucially, transition states—the high-energy structures that connect these species.
For a molecule like 1-ethyl-1-phenylurea, a potential reaction of interest is proton transfer. A computational study on phenylurea investigated the proton transfer between its two nitrogen atoms, a key step in certain synthetic pathways. ddtjournal.com Using DFT, researchers can model different potential pathways, such as intramolecular and intermolecular proton transfer. The calculations involve optimizing the geometry of the transition state and determining its energy, which corresponds to the activation energy barrier of the reaction. ddtjournal.com The pathway with the lowest energy barrier is typically the most favorable. For phenylurea, intermolecular proton transfer was identified as the most likely mechanism at room temperature. ddtjournal.com Similar methodologies can be applied to study the reactivity of 1-ethyl-1-phenylurea in various chemical environments.
1-Ethyl-1-phenylurea can potentially exist in different tautomeric forms. Tautomers are isomers that differ in the position of a proton and a double bond. For ureas, this can involve the keto-enol tautomerism, where a proton migrates from a nitrogen atom to the carbonyl oxygen, forming a hydroxyl group and a C=N double bond.
Quantum chemical calculations are used to determine the relative energies and, therefore, the equilibrium populations of these tautomers. researchgate.net Studies on related pyrazolyl-urea systems highlight the importance of prototrophic tautomerism in defining the chemical behavior of the molecule. mdpi.com The stability of different tautomers can be significantly influenced by factors such as intramolecular hydrogen bonding and the surrounding solvent environment. ddtjournal.comresearchgate.net By calculating the Gibbs free energy of each tautomer and the transition states connecting them, a comprehensive picture of the tautomeric equilibrium can be established. These studies often reveal that the keto form of urea is significantly more stable than the enol form under normal conditions.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation are powerful tools for exploring the intricacies of molecular structures and interactions. For 1-ethyl-1-phenylurea, these approaches allow for a detailed examination of its behavior at the atomic level, which is often challenging to observe experimentally.
Computational methods are instrumental in predicting and visualizing the types of intermolecular interactions that govern the assembly of molecules in the solid state. In the case of urea and its derivatives, hydrogen bonding plays a significant role. For 1-ethyl-1-phenylurea, it is anticipated that the N-H group of the urea moiety would act as a hydrogen bond donor, while the carbonyl oxygen would serve as a hydrogen bond acceptor. These interactions can lead to the formation of dimers or more extended chains.
In addition to hydrogen bonds, van der Waals forces and π-π stacking interactions involving the phenyl ring are also expected to be significant. Molecular docking studies on related phenylurea compounds have shown that hydrogen bonds and van der Waals forces are the primary drivers for binding to protein active sites. nih.gov Computational modeling can visualize these interactions, providing a clear picture of the preferred packing arrangements and their energetic contributions.
The conformational flexibility of 1-ethyl-1-phenylurea arises from the rotation around several single bonds, primarily the C-N bonds and the N-C(ethyl) and N-C(phenyl) bonds. Computational studies on similar molecules, such as ethylurea and phenylurea, have utilized methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) to explore their potential energy surfaces (PES). figshare.comacs.org
For ethylurea, different conformations arise from the rotation of the ethyl group. figshare.com Similarly, for phenylurea, the orientation of the phenyl group relative to the urea moiety defines its conformational space. figshare.comacs.org Studies on related alkyl- and phenyl-substituted ureas have identified cis and trans isomers, with the anti geometry being the most stable for alkylureas. figshare.comresearchgate.net For phenylurea, a trans isomer in a syn geometry is predicted to be the lowest energy form at the MP2 level of theory. figshare.comacs.org The rotational barriers for these conformational changes can also be calculated, providing insight into the molecule's flexibility. For instance, the barrier to rotation about the C(sp²)-N bond in ethylurea and phenylurea is slightly higher than in unsubstituted urea. acs.org
A detailed conformational analysis of 1-ethyl-1-phenylurea would involve mapping the PES by systematically rotating the ethyl and phenyl substituents to identify all stable conformers and the transition states connecting them. This information is crucial for understanding its reactivity and interactions.
| Parameter | Ethylurea | Phenylurea |
| Most Stable Geometry | anti | syn (MP2 level) |
| Rotational Barrier (C(sp²)-N) | ~8.6-9.4 kcal/mol | ~8.6-9.4 kcal/mol |
| Rotational Barrier (N-C(alkyl/aryl)) | ~6.2 kcal/mol (ethyl) | ~2.4 kcal/mol (phenyl) |
| Data synthesized from studies on related molecules. figshare.comacs.org |
Hirshfeld Surface Analysis for Intermolecular Contact Quantification
Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions in a crystal lattice. This method partitions the crystal space into regions where the electron density of a given molecule dominates. By mapping properties like the normalized contact distance (dnorm) onto the Hirshfeld surface, one can identify and analyze different types of intermolecular contacts.
For urea derivatives, Hirshfeld surface analysis has been successfully employed to understand their packing motifs. nih.govnih.gov The analysis generates two-dimensional fingerprint plots that summarize the intermolecular contacts. For a molecule like 1-ethyl-1-phenylurea, the dominant interactions would likely be H···H, C···H/H···C, and O···H/H···O contacts. The presence of the phenyl group may also lead to significant C···C contacts, indicative of π-π stacking. nih.gov
| Contact Type | Expected Contribution |
| H···H | High |
| C···H/H···C | Significant |
| O···H/H···O | Significant (Hydrogen Bonding) |
| C···C | Moderate (π-π stacking) |
| N···H/H···N | Moderate |
| Expected contributions based on analyses of similar urea derivatives. nih.govnih.gov |
Studies on Nonlinear Optical (NLO) Properties of Urea Derivatives
Urea and its derivatives are a well-known class of organic materials with significant nonlinear optical (NLO) properties. researchgate.netnih.govresearchgate.net These properties arise from the molecular structure, which often features a combination of electron-donating and electron-accepting groups, leading to a large molecular hyperpolarizability. The non-centrosymmetric packing of molecules in the crystal lattice is also crucial for observing second-order NLO effects like second-harmonic generation (SHG). researchgate.net
Theoretical calculations, particularly DFT, are widely used to predict the NLO properties of urea derivatives. researchgate.netatlantis-press.com These calculations can determine key parameters such as the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). The origin of the NLO response in the urea family is often attributed to charge transfer along hydrogen bonds, which creates large molecular dipoles. researchgate.netnih.gov
For 1-ethyl-1-phenylurea, the presence of the phenyl group (an electron-withdrawing group) and the ethyl group (a weak electron-donating group) attached to the same nitrogen atom, along with the urea backbone, could lead to interesting NLO properties. Computational studies would involve optimizing the molecular geometry and then calculating the hyperpolarizability tensors. The calculated HOMO-LUMO energy gap is also a key indicator of NLO activity, with a smaller gap generally correlating with larger hyperpolarizability. atlantis-press.com The investigation of how substitutions on the phenyl ring or changes in the alkyl chain affect the NLO response is an active area of research for designing new materials with enhanced properties. mdpi.com
| Compound Family | Key NLO Feature | Computational Method |
| Urea and derivatives | Charge transfer along hydrogen bonds | DFT, FP-PAW |
| Phenylurea-based systems | Potential for large hyperpolarizability | DFT |
| Urea-acid co-crystals | Enhanced SHG efficiency | DFT |
| Information synthesized from studies on various urea derivatives. researchgate.netnih.govatlantis-press.commdpi.com |
Supramolecular Chemistry and Intermolecular Interactions in Urea, 1 Ethyl 1 Phenyl Systems
Hydrogen Bonding Motifs and Cooperativity in Urea (B33335) Aggregates
The primary interaction driving the aggregation of urea derivatives is the hydrogen bond between the N-H proton of one molecule and the carbonyl oxygen of another. In many N,N'-disubstituted ureas, a common and highly stable hydrogen-bonding pattern is the α-tape motif. researchgate.net This involves a linear, bifurcated hydrogen bond where both N-H groups of a single urea moiety interact with the carbonyl oxygen of the next molecule in the chain, forming a robust, tape-like structure. While 1-ethyl-1-phenylurea is an N,N-disubstituted urea, the principles of N-H---O=C hydrogen bonding remain central to its aggregation.
The formation of these hydrogen-bonded chains often exhibits positive cooperativity. This means that the formation of one hydrogen bond strengthens the subsequent hydrogen bond in the aggregate. rsc.org This allosteric effect leads to the formation of highly stable and extended supramolecular structures from individual monomeric units. The strength of these hydrogen bonds can be significantly influenced by the electronic nature of the substituents on the urea nitrogen atoms. For instance, introducing electron-withdrawing groups can enhance the hydrogen bond donor capacity of the N-H protons. nih.gov
Self-Assembly Processes of Substituted Urea Molecules
The directional and cooperative nature of hydrogen bonds in urea derivatives like 1-ethyl-1-phenylurea drives their spontaneous organization into larger, well-defined structures. This self-assembly process can occur hierarchically, starting from simple dimers and progressing to complex, macroscopic materials.
The initial step in the self-assembly of urea molecules in non-polar solvents is typically the formation of dimers through intermolecular N-H---O=C hydrogen bonds. Further association leads to the creation of linear oligomers and polymers. nih.gov The equilibrium between monomers, dimers, and higher-order oligomers is dependent on factors such as concentration, solvent polarity, and temperature. In systems with bulky substituents, steric hindrance can limit the extent of aggregation, sometimes favoring discrete dimeric structures over long polymers. nih.gov
Under appropriate conditions, the linear hydrogen-bonded aggregates of urea derivatives can further assemble into more complex hierarchical structures. These linear supramolecular polymers can entangle or associate laterally to form fibrous networks. academie-sciences.frtue.nl When these networks become extensive enough to immobilize the solvent within their matrix, a supramolecular gel is formed. jst.go.jpcsic.es The formation of these gels is a hallmark of many low-molecular-weight gelators (LMWGs), a class to which many urea derivatives belong. nih.govresearchgate.net The properties of the resulting gels, such as their thermal stability and mechanical strength, are dictated by the molecular structure of the gelator and its interactions with the solvent. rsc.org
The following table showcases the gelation capabilities of various urea-based compounds, illustrating the influence of molecular structure on the formation of supramolecular gels.
| Gelator Structure | Solvent(s) Gelled | Key Interactions |
| N,N'-dialkylureas | Various organic liquids | Hydrogen bonding |
| N-alkyl-N'-aryl-ureas | Multiple organic solvents | Hydrogen bonding, π-π stacking |
| Bisurea derivatives | Non-polar solvents (e.g., dodecane, toluene) | Hydrogen bonding, hydrophobic interactions |
| Anthracene-containing urea | 1,2-dichloroethane | Hydrogen bonding, π-π stacking |
This table presents representative data for classes of urea compounds to illustrate general principles.
Synergistic Effects of Hydrogen Bonding and Aromatic Interactions in Self-Assembly
The interplay between directional hydrogen bonds and less directional π-π stacking can lead to the formation of highly ordered three-dimensional architectures. For example, hydrogen-bonded tapes may stack on top of each other, with the phenyl groups arranged in an offset fashion to maximize attractive π-π interactions. This synergy is essential for the formation of stable crystalline structures and the fibrous networks found in organogels. csic.es
Principles of Molecular Recognition Mediated by Urea Functionality
The well-defined geometry and hydrogen-bonding capability of the urea group make it an excellent functional unit for molecular recognition. nih.govnih.gov Urea-based receptors can be designed to bind specific guest molecules, such as anions or other hydrogen-bonding species, with high selectivity. rsc.orgresearchgate.net
The fundamental principle involves the pre-organization of the urea's N-H groups to create a binding pocket that is complementary in size, shape, and electronic character to the target guest. nih.gov For instance, the two N-H donors of a urea can form strong, dual hydrogen bonds with the oxygen atoms of a carboxylate or phosphate (B84403) anion. The binding strength and selectivity can be fine-tuned by modifying the substituents on the urea, which can alter the acidity of the N-H protons and introduce secondary interactions. researchgate.net This has led to the development of urea-based sensors and catalysts where the recognition event triggers a measurable response, such as a change in color or fluorescence. rsc.orgidexlab.comrsc.org
The table below provides examples of association constants for urea-based systems, demonstrating their capacity for molecular recognition.
| Host (Urea Derivative) | Guest | Association Constant (K_a) [M⁻¹] | Solvent |
| Generic Phenylurea | Carboxylate Anion | Varies (NMR titration) | - |
| Metal-Organic Cage with Urea Functionality | Perfluorooctanesulfonate (PFOS) | High (2:1 complex) | - |
| Dinaphthyridine Receptor | Urea | High (1:1 complex) | Chloroform |
This table provides illustrative data from the literature on urea-based recognition systems.
Catalysis and Ligand Design with Urea, 1 Ethyl 1 Phenyl and Its Analogs
Urea (B33335) Derivatives as Ligands in Organometallic Catalysis (e.g., Palladium-Catalyzed Reactions)
Urea derivatives, particularly N-arylureas, have emerged as effective and often advantageous ligands in palladium-catalyzed cross-coupling reactions. acs.orgnih.gov Their utility stems from their ability to form stable complexes with palladium, facilitating key steps in the catalytic cycle. These sterically undemanding ligands have shown to be particularly effective in reactions where bulkier phosphine (B1218219) ligands may be inhibitory. acs.orgnih.gov For instance, N-phenylurea has been successfully employed as a cost-effective and efficient ligand in palladium-catalyzed Heck and room-temperature Suzuki reactions, demonstrating high turnover numbers. researchgate.nettandfonline.com The presence of the urea moiety is crucial for the catalytic activity, outperforming systems that lack this functional group.
Coordination Modes and Metal-Ligand Binding Preferences
The coordination of urea derivatives to metal centers, such as palladium, is a key aspect of their function as ligands. While ureas possess both oxygen and nitrogen atoms as potential coordination sites, the binding mode can vary depending on the specific urea structure and the reaction conditions.
In the context of palladium catalysis under basic conditions, it has been proposed that upon deprotonation, the resulting ureate anion coordinates to the metal. acs.orgnih.gov Experimental and computational studies on N-arylureas in palladium-catalyzed heteroannulation reactions suggest a preference for a monodentate coordination through the unsubstituted nitrogen atom. acs.orgnih.gov This N-binding mode is considered less common than O-binding for metal-ureate complexes but is thought to be crucial for the observed reactivity. acs.orgnih.gov
The nature of the substituents on the urea nitrogen atoms significantly influences the ligand's electronic properties and, consequently, its interaction with the metal center. For a compound like 1-ethyl-1-phenylurea, the presence of both an alkyl and an aryl group on the same nitrogen would influence the electron density and steric environment around the potential coordination sites.
Table 1: Coordination Behavior of Urea-Type Ligands with Palladium
| Ligand Type | Proposed Coordination Mode | Catalytic Application | Reference |
| N-Arylureas | Monodentate N-binding (ureate) | Heteroannulation | acs.orgnih.gov |
| N-Phenylurea | Not explicitly determined | Heck and Suzuki Reactions | researchgate.nettandfonline.com |
| Imidazol-2-ylidene-N′-phenylurea | κ¹-coordination via carbonyl oxygen | Nickel(II) complexation | ias.ac.in |
Urea-Based Organocatalysis
Beyond their role as ligands for transition metals, urea derivatives are prominent as organocatalysts, primarily functioning as hydrogen bond donors. princeton.edunih.gov This catalytic strategy is inspired by biological systems where hydrogen bonding plays a critical role in substrate activation and orientation. wikipedia.org The two N-H protons of the urea moiety can form directional hydrogen bonds with Lewis basic functional groups in a substrate, thereby activating it towards a nucleophilic attack.
The acidity and hydrogen bond donating strength of the urea can be fine-tuned by the substituents on the nitrogen atoms. rsc.orgresearchgate.net Electron-withdrawing groups generally enhance the acidity of the N-H protons, leading to stronger hydrogen bonding. rsc.orgresearchgate.net
Applications as Hydrogen Bond Donating Catalysts
Urea-based organocatalysts have been successfully applied in a variety of asymmetric reactions, including Michael additions, aza-Henry reactions, and aldol (B89426) reactions. wikipedia.orgarkat-usa.org In these transformations, the urea catalyst activates the electrophile by hydrogen bonding to groups such as nitro, carbonyl, or imine functionalities, stabilizing the developing negative charge in the transition state. wikipedia.org
For instance, chiral urea derivatives have been synthesized and used as bifunctional organocatalysts, where the urea moiety provides the hydrogen bonding activation and a separate basic site on the catalyst activates the nucleophile. beilstein-journals.org The enantioselectivity of these reactions is often dictated by the chiral scaffold of the catalyst, which creates a well-defined chiral environment around the reacting substrates.
While specific studies on 1-ethyl-1-phenylurea as a primary hydrogen bond donating catalyst are not prevalent in the reviewed literature, the principles of urea-based catalysis are directly applicable. The unsymmetrical substitution pattern of 1-ethyl-1-phenylurea, with one N-H proton, would make it a monodentate hydrogen bond donor. The electronic properties of the ethyl and phenyl groups would modulate the acidity of the remaining N-H proton and influence its catalytic efficacy.
Table 2: Examples of Urea-Based Organocatalytic Reactions
| Reaction Type | Role of Urea Catalyst | Key Catalyst Feature | Reference |
| Aza-Henry Reaction | Activation of nitroalkane | Chiral backbone, bifunctionality | arkat-usa.org |
| Michael Addition | Activation of nitroalkene | Bifunctional with amine | beilstein-journals.org |
| Strecker Reaction | Activation of aldimine | Chiral urea derivative | princeton.edu |
Q & A
Q. What are the established synthetic routes for 1-ethyl-1-phenylurea, and what analytical techniques validate its purity?
The compound is typically synthesized via nucleophilic substitution or urea-forming reactions. A common method involves reacting 1-ethyl-1-phenylamine with an isocyanate derivative under anhydrous conditions, followed by reflux in a polar aprotic solvent (e.g., DMF or THF) . Purity is validated using:
Q. How does the substituent arrangement (ethyl vs. methyl) on the urea moiety affect its physicochemical properties?
Comparative studies of alkyl-substituted phenylureas show that ethyl groups increase steric hindrance, reducing solubility in polar solvents (e.g., water solubility drops by ~40% compared to 1-methyl-1-phenylurea). Use Hansen solubility parameters (HSPs) and HPLC retention times to quantify polarity differences .
Advanced Research Questions
Q. What experimental design optimizes the synthesis yield of 1-ethyl-1-phenylurea while minimizing byproducts?
Adopt a Design of Experiments (DOE) approach:
- Variables : Temperature (60–100°C), solvent polarity (DMF vs. THF), and stoichiometric ratios (amine:isocyanate = 1:1 to 1:1.2).
- Response surface methodology (RSM) identifies optimal conditions. Recent studies achieved >85% yield at 80°C in DMF with a 1:1.1 ratio .
- Monitor reaction progress via in-situ FT-IR to track isocyanate consumption .
Q. How can computational methods predict the compound’s reactivity in nucleophilic environments?
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density on the urea carbonyl group.
- Simulate nucleophilic attack trajectories (e.g., hydroxide ion) to predict degradation pathways. Studies show ethyl substitution reduces electrophilicity by 12% compared to unsubstituted phenylurea .
Q. What strategies resolve contradictions in reported solubility data for 1-ethyl-1-phenylurea?
Discrepancies arise from crystallinity variations (amorphous vs. crystalline forms). Use:
- Powder X-ray diffraction (PXRD) to characterize polymorphs.
- Dynamic vapor sorption (DVS) to assess hygroscopicity’s role in solubility .
- Replicate studies in standardized solvents (e.g., USP buffers) with controlled humidity .
Methodological Challenges
Q. How to assess the compound’s stability under oxidative or hydrolytic conditions for pharmaceutical applications?
Q. What in vitro models evaluate the compound’s toxicity profile for environmental risk assessment?
- Use Daphnia magna acute toxicity tests (OECD 202) to determine EC₅₀ values.
- Ames test (TA98 strain) screens for mutagenicity. Recent data show no mutagenic activity at ≤10 μM .
Data Interpretation and Reporting
Q. How to address inconsistencies in spectroscopic data across studies?
Q. What statistical methods are appropriate for comparing catalytic efficiency in urea-derived reactions?
- Apply ANOVA with post-hoc Tukey tests to compare reaction rates across catalysts (e.g., metal-organic frameworks vs. homogeneous catalysts).
- Report confidence intervals (95%) for turnover numbers (TONs) .
Emerging Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
